molecular formula C7H12OS B12507284 4-(Methoxymethylene)tetrahydro-2h-thiopyran

4-(Methoxymethylene)tetrahydro-2h-thiopyran

Cat. No.: B12507284
M. Wt: 144.24 g/mol
InChI Key: GYDWKLRCVMKVBG-UHFFFAOYSA-N
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Description

4-(Methoxymethylene)tetrahydro-2H-thiopyran is an organic compound with the molecular formula C7H12OS and a molecular weight of 144.23 g/mol It is a derivative of tetrahydrothiopyran, featuring a methoxymethylene group at the 4-position of the thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethylene)tetrahydro-2H-thiopyran typically involves the reaction of tetrahydrothiopyran with methoxymethylene reagents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethylene)tetrahydro-2H-thiopyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiopyran ring .

Scientific Research Applications

4-(Methoxymethylene)tetrahydro-2H-thiopyran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Methoxymethylene)tetrahydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. The methoxymethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxymethylene)tetrahydro-2H-thiopyran is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents .

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

4-(methoxymethylidene)thiane

InChI

InChI=1S/C7H12OS/c1-8-6-7-2-4-9-5-3-7/h6H,2-5H2,1H3

InChI Key

GYDWKLRCVMKVBG-UHFFFAOYSA-N

Canonical SMILES

COC=C1CCSCC1

Origin of Product

United States

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